molecular formula C10H11BrO2 B2384605 3-(4-Bromophenyl)-3-methoxyoxetane CAS No. 1838654-25-3

3-(4-Bromophenyl)-3-methoxyoxetane

Cat. No.: B2384605
CAS No.: 1838654-25-3
M. Wt: 243.1
InChI Key: WYSLNMIJAZJSNT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-methoxyoxetane (CAS 1402158-49-9) is a brominated oxetane derivative characterized by a four-membered oxetane ring substituted with a methoxy group (-OCH₃) and a 4-bromophenyl moiety at the 3-position. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 257.10 g/mol . The SMILES notation (BrC1C=CC(=CC=1)C1(COC1)OC) and InChIKey (WYSLNMIJAZJSNT-UHFFFAOYSA-N) highlight its planar aromatic bromophenyl group and strained oxetane ring, which confer unique electronic and steric properties .

Properties

IUPAC Name

3-(4-bromophenyl)-3-methoxyoxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-12-10(6-13-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSLNMIJAZJSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1838654-25-3
Record name 3-(4-bromophenyl)-3-methoxyoxetane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-3-methoxyoxetane typically involves the reaction of 4-bromophenylmagnesium bromide with 3-methoxyoxetan-3-ol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)-3-methoxyoxetane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The oxetane ring can be reduced to form corresponding alcohols or ethers using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate in aqueous or acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

  • Substituted derivatives of this compound.
  • Oxidized products such as aldehydes or carboxylic acids.
  • Reduced products such as alcohols or ethers.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : 3-(4-Bromophenyl)-3-methoxyoxetane serves as a versatile building block in the synthesis of complex organic molecules and polymers. Its ability to undergo substitution reactions allows for the introduction of various functional groups.

Biology

  • Biological Activity Investigation : Research has explored its potential antimicrobial and anticancer properties. The bromophenyl group may enhance interactions with microbial targets, while the oxetane structure can influence biological reactivity .
  • Kinase Inhibition Studies : Similar compounds have shown promise in inhibiting kinase enzymes, suggesting potential therapeutic applications in cancer treatment .

Medicine

  • Drug Development : The compound is being investigated as a pharmacophore in medicinal chemistry, potentially leading to new therapeutic agents. Its structural features may facilitate interactions with biological macromolecules .
  • Antimicrobial and Anti-inflammatory Properties : Compounds with similar structures have demonstrated antimicrobial effects, making this compound a candidate for further pharmacological studies .

Material Science

  • Specialty Chemicals Production : Due to its unique properties, this compound is utilized in the production of specialty chemicals and materials that require specific reactivity or stability characteristics.

Comparative Analysis of Related Compounds

To understand the potential applications of this compound better, a comparison with structurally similar compounds reveals its unique features:

Compound NameKey DifferencesUnique Features
3-(4-Bromophenyl)oxetan-3-olHydroxyl group instead of methoxyIncreased polarity
3-(4-Bromophenyl)oxetane-3-carboxylic acidContains a carboxylic acid groupEnhanced solubility
3-(4-Methylphenyl)-3-methoxyoxetaneMethyl group replaces bromineAltered electronic properties

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-methoxyoxetane involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors or enzymes, leading to modulation of their activity. The methoxy group and oxetane ring may contribute to the compound’s overall stability and reactivity, influencing its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-(4-Bromophenyl)-3-methoxyoxetane with analogous compounds, emphasizing substituent effects on properties:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Notes
This compound Methoxy (-OCH₃) C₁₀H₁₁BrO₂ 257.10 1402158-49-9 Enhanced polarity due to methoxy group; suitable for polar solvents
3-(4-Bromophenyl)-3-methyloxetane Methyl (-CH₃) C₁₀H₁₁BrO 227.10 872882-97-8 Lower polarity; increased lipophilicity for membrane permeability
(3-(4-Bromophenyl)oxetan-3-yl)methanol Hydroxymethyl (-CH₂OH) C₁₀H₁₁BrO₂ 257.10 1188264-15-4 Hydroxyl group enables hydrogen bonding; impacts crystal packing and solubility
Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate Ester (-COOEt) C₁₂H₁₃BrO₃ 285.13 1370035-61-2 Ester group increases hydrolytic instability; reactive towards nucleophiles
3-[[[6-(4-Bromophenoxy)hexyl]oxy]methyl]-3-ethyloxetane Hexyloxy chain C₁₈H₂₇BrO₃ 371.31 860815-31-2 Bulky substituent; higher lipophilicity and molecular weight

Key Research Findings and Property Analysis

Methyl-substituted analogs (e.g., 3-(4-Bromophenyl)-3-methyloxetane) exhibit reduced polarity, favoring applications in hydrophobic environments .

Solubility and Reactivity: Hydroxymethyl derivatives (e.g., (3-(4-Bromophenyl)oxetan-3-yl)methanol) participate in hydrogen-bonding networks, as described in crystallographic studies . This increases aqueous solubility but may complicate purification. Ester derivatives (e.g., Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate) are prone to hydrolysis under acidic/basic conditions, limiting their utility in aqueous systems .

Synthetic Utility :

  • The bromine atom in these compounds enables Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in drug discovery .

Biological Activity

3-(4-Bromophenyl)-3-methoxyoxetane is a synthetic organic compound characterized by its unique oxetane ring structure, which is substituted with a bromophenyl group and a methoxy group. This compound, with the molecular formula C10H11BrO, has garnered interest in various fields, including medicinal chemistry and material science, due to its potential biological activities and reactivity.

The oxetane ring structure contributes to the compound's reactivity, allowing it to undergo ring-opening reactions under specific conditions. The presence of the bromine atom enhances electrophilic substitution reactions, enabling further functionalization. The compound can be synthesized through several methods, including direct alkylation and cyclization reactions.

Potential Pharmacological Effects

  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties. The bromophenyl group may enhance the compound's ability to interact with microbial targets.
  • Anti-inflammatory Properties : Oxetanes have been studied for their anti-inflammatory effects, which could be applicable to this compound as well.
  • Kinase Inhibition : Research indicates that oxetane derivatives may interact with kinase enzymes, potentially leading to therapeutic applications in cancer treatment .

Comparative Analysis of Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful.

Compound NameKey DifferencesUnique Features
3-(4-Bromophenyl)oxetan-3-olHydroxyl group instead of methoxyIncreased polarity
3-(4-Bromophenyl)oxetane-3-carboxylic acidContains a carboxylic acid groupEnhanced solubility
3-(4-Methylphenyl)-3-methoxyoxetaneMethyl group replaces bromineAltered electronic properties

Case Studies and Research Findings

Although direct studies on this compound are scarce, related research provides insights into its potential applications:

  • Synthesis and Reactivity Studies : Research has demonstrated that oxetanes can serve as intermediates in organic synthesis and exhibit unique reactivity patterns that could be exploited in drug development .
  • Biological Interaction Studies : Investigations into similar oxetane derivatives have shown promise in binding to critical biological targets, suggesting that this compound may also exhibit significant interactions with proteins or enzymes involved in disease pathways .

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